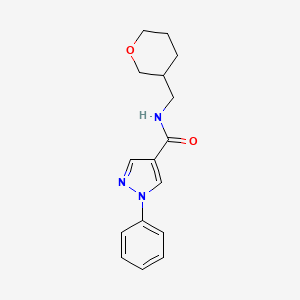![molecular formula C26H20N2O6 B5966568 1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B5966568.png)
1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione), commonly known as PPD, is a synthetic compound that has gained significant attention in scientific research. PPD is a heterocyclic compound that contains two pyrrolidinedione rings connected by a phenylenebis(oxy) linker. This compound has been widely studied for its potential applications in various fields, including chemistry, biology, and material science.
Wirkmechanismus
The mechanism of action of PPD is not fully understood. However, it has been suggested that PPD may exert its biological effects through the inhibition of certain enzymes and proteins. PPD has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. PPD has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
PPD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPD exhibits antioxidant, anti-inflammatory, and anticancer activities. PPD has also been shown to reduce the production of reactive oxygen species and to protect cells against oxidative stress. In vivo studies have demonstrated that PPD can improve cognitive function and reduce the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPD in lab experiments include its high purity, low toxicity, and ease of synthesis. PPD is also a versatile compound that can be modified to obtain derivatives with different properties. However, the limitations of using PPD in lab experiments include its limited solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the research on PPD. One direction is to further investigate the mechanism of action of PPD and to identify its molecular targets. Another direction is to develop more efficient synthesis methods for PPD and its derivatives. Additionally, the potential therapeutic applications of PPD in various diseases should be further explored. Finally, the development of PPD-based materials with improved properties is an exciting area of research.
Synthesemethoden
PPD can be synthesized through a multi-step process that involves the reaction of 4,4'-diaminodiphenyl ether with phthalic anhydride and maleic anhydride. The resulting product is then treated with sodium hydroxide to form PPD. This synthesis method has been optimized to obtain high yields of PPD with high purity.
Wissenschaftliche Forschungsanwendungen
PPD has been extensively studied for its potential applications in various scientific fields. In chemistry, PPD has been used as a building block for the synthesis of various organic compounds. In material science, PPD has been used as a precursor for the preparation of polyimides and other high-performance materials. In biology, PPD has been studied for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[4-[3-[4-(2,5-dioxopyrrolidin-1-yl)phenoxy]phenoxy]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c29-23-12-13-24(30)27(23)17-4-8-19(9-5-17)33-21-2-1-3-22(16-21)34-20-10-6-18(7-11-20)28-25(31)14-15-26(28)32/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYVZVTQLCQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)phenyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5966491.png)
![1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5966504.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5966518.png)


![1-methyl-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5966542.png)
![N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5966547.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5966551.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5966564.png)
![3-ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5966567.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B5966599.png)
![1-(4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5966607.png)